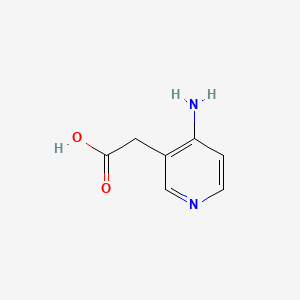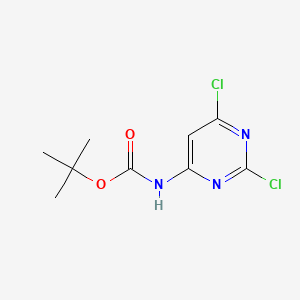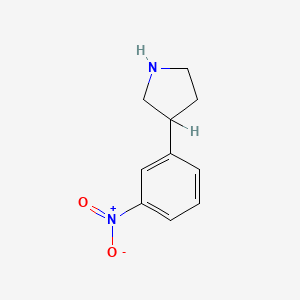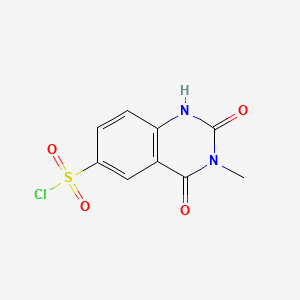
Paromamine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paromamine trihydrochloride is a salt form of paromamine, a vital intermediate in the biosynthesis of aminoglycosides, specifically 4,5 and 4,6-disubstituted 2-deoxystreptamine-containing aminoglycosides . This compound is significant in the field of medicinal chemistry due to its role in the synthesis of various antibiotics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Paromamine trihydrochloride can be synthesized through a modified Koenigs-Knorr reaction. This involves the reaction of 3,4,6-tri-O-acetyl-2-(2’,4’-dinitroanilino)-α-D-glucopyranosyl bromide with isopropylidene derivatives of 2-deoxystreptamine . The reaction conditions typically include the use of solvents like dimethylformamide and catalysts such as silver carbonate.
Industrial Production Methods: Industrial production of this compound often involves the fermentation of engineered Escherichia coli strains. These strains are genetically modified to enhance the production of paromamine by disrupting specific metabolic pathways . The fermentation process is followed by extraction and purification steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Paromamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert paromamine to its corresponding oxo-derivatives.
Reduction: Reduction reactions can modify the functional groups on the paromamine molecule.
Substitution: Substitution reactions can introduce different substituents on the paromamine structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of paromamine, such as 4’-oxo-lividamine and other aminoglycoside derivatives .
Applications De Recherche Scientifique
Paromamine trihydrochloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of aminoglycoside antibiotics.
Biology: It serves as a tool for studying the biosynthesis pathways of aminoglycosides.
Medicine: Paromamine derivatives are explored for their potential antimicrobial properties.
Industry: It is used in the production of antibiotics and other pharmaceutical compounds.
Mécanisme D'action
Paromamine trihydrochloride exerts its effects by inhibiting protein synthesis. It binds to the 16S ribosomal RNA of the bacterial ribosome, interfering with the translation process. This binding prevents the proper alignment of tRNA and mRNA, leading to the production of faulty proteins and ultimately bacterial cell death .
Comparaison Avec Des Composés Similaires
Neomycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Kanamycin: Shares structural similarities with paromamine and is used to treat bacterial infections.
Gentamycin: Another aminoglycoside with a broad spectrum of activity against various bacteria.
Uniqueness: Paromamine trihydrochloride is unique due to its specific role as an intermediate in the biosynthesis of both 4,5 and 4,6-disubstituted aminoglycosides. This dual functionality makes it a valuable compound for the development of novel antibiotics through combinatorial biosynthesis .
Propriétés
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O7.3ClH/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12;;;/h3-12,16-20H,1-2,13-15H2;3*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBUYCLHSMNAGW-MHFNDSQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl3N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B580907.png)












